molecular formula C24H23N3O4 B13357094 Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13357094
M. Wt: 417.5 g/mol
InChI Key: NDYFOVUFDAMHIY-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,2-a]pyridine core, which is known for its biological activity. The presence of hydroxy and methoxy groups further enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the hydroxy and methoxy groups, followed by the esterification process to attach the ethyl benzoate moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the imidazo[1,2-a]pyridine core.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to bind to various receptors and enzymes, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
  • Benzenepropanoic acid, 4-hydroxy-3-methoxy-, ethyl ester
  • α,β-Dihydroferulic acid, ethyl ester

Uniqueness

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific structural features, including the imidazo[1,2-a]pyridine core and the combination of hydroxy and methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 3-[[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C24H23N3O4/c1-4-31-24(29)17-6-5-7-18(13-17)25-23-22(16-8-9-19(28)20(14-16)30-3)26-21-12-15(2)10-11-27(21)23/h5-14,25,28H,4H2,1-3H3

InChI Key

NDYFOVUFDAMHIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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